

in vivo efficacy comparison of S-omeprazole versus R-omeprazole

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Compound of Interest

Compound Name: *Omeprazole acid*

Cat. No.: *B027885*

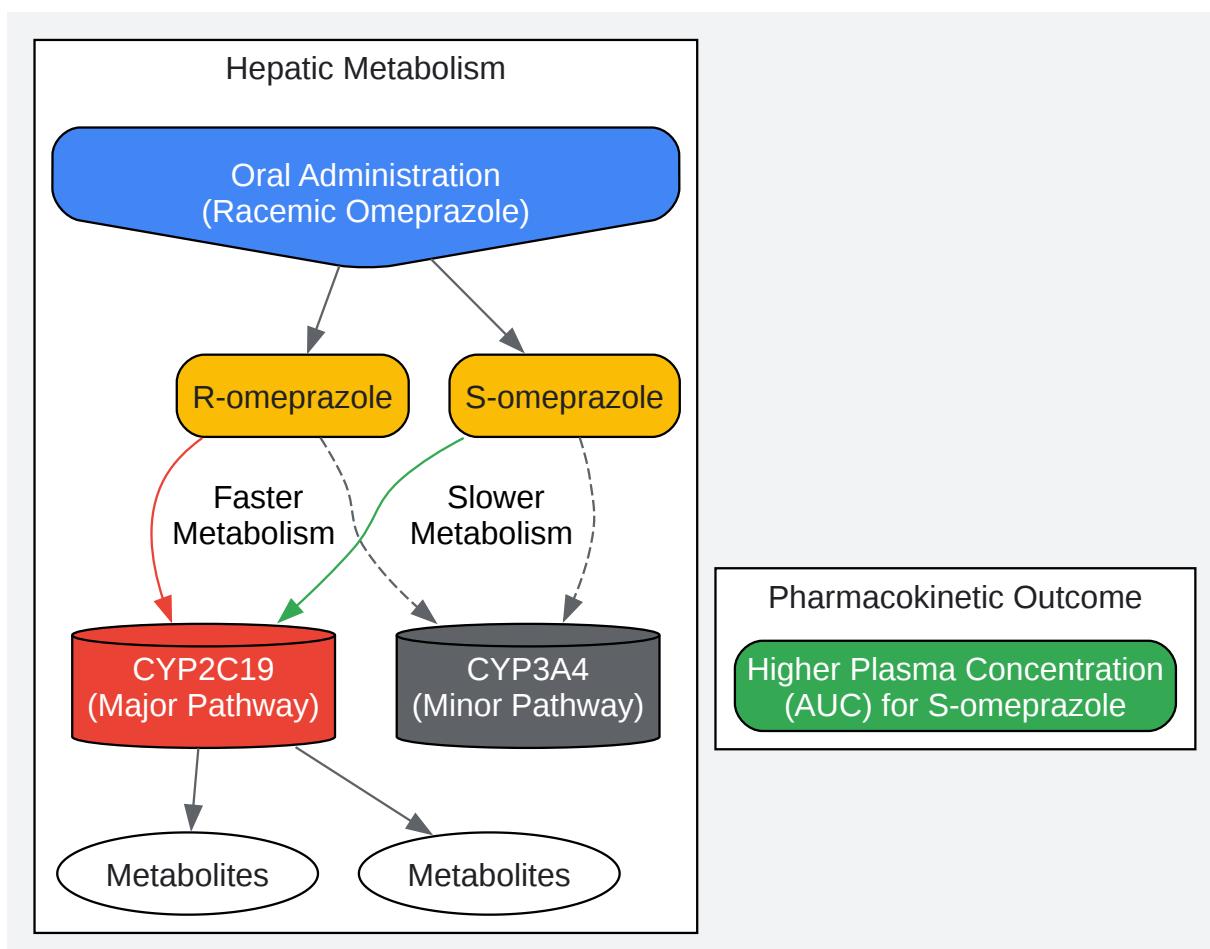
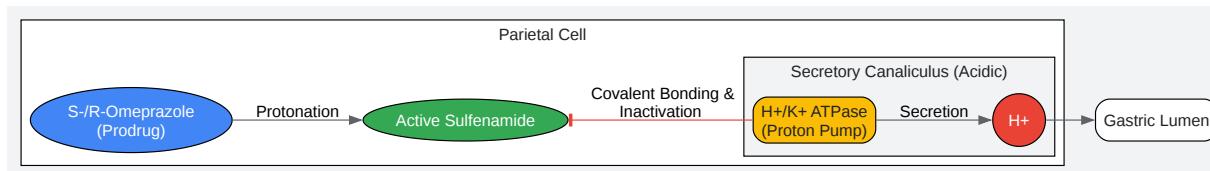
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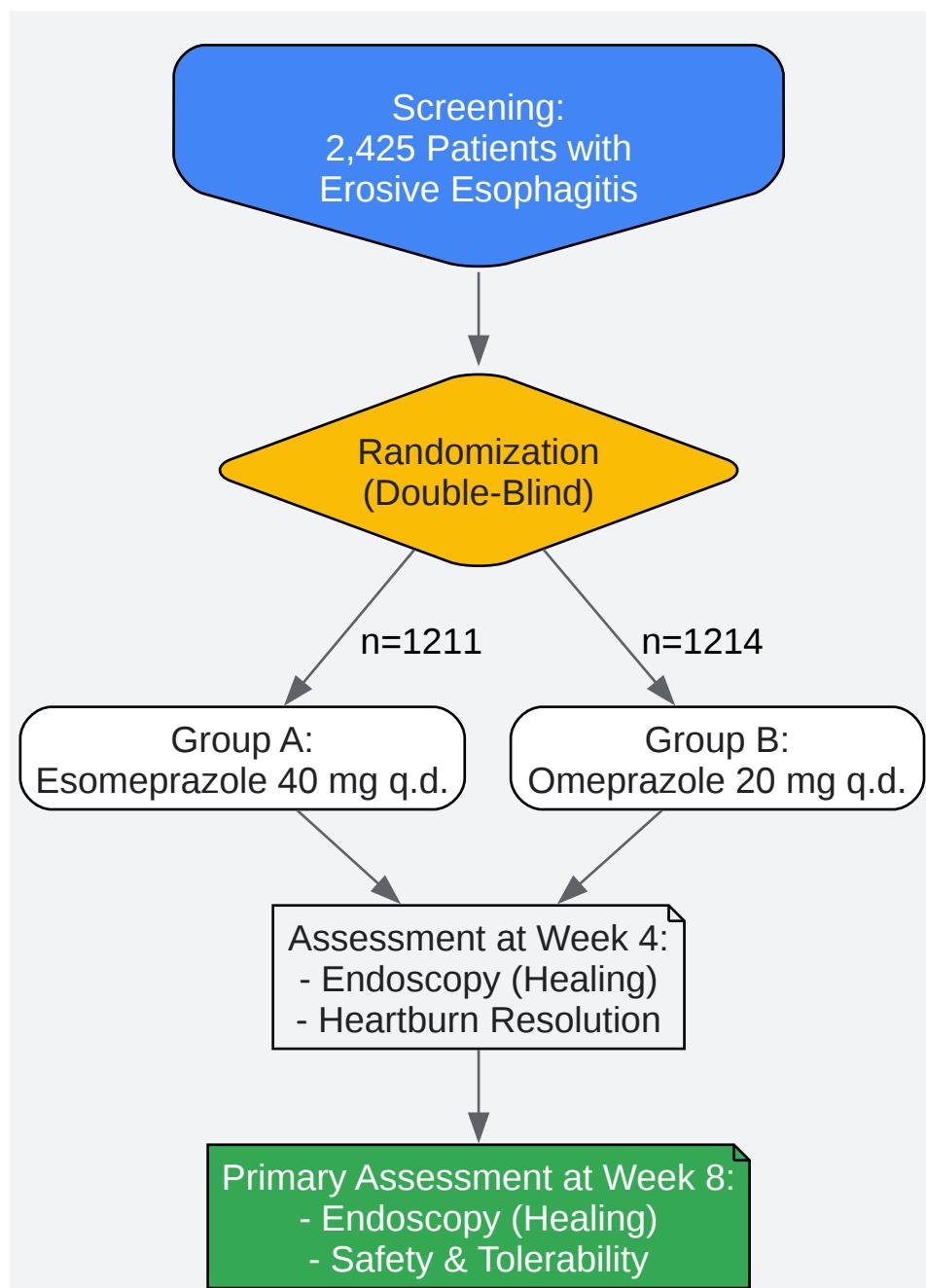
An In Vivo Efficacy Comparison: S-Omeprazole vs. R-Omeprazole

Omeprazole, a widely used proton pump inhibitor (PPI), exists as a racemic mixture of two stereoisomers: S-omeprazole (esomeprazole) and R-omeprazole. While these enantiomers are equipotent at their site of action, their distinct pharmacokinetic profiles lead to significant differences in in vivo efficacy. This guide provides a detailed comparison of S-omeprazole and R-omeprazole, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: The Proton Pump

Both S- and R-omeprazole are prodrugs that, in the acidic environment of the parietal cell's secretory canalculus, convert to their active sulfenamide forms. This active form then covalently binds to cysteine residues on the H⁺/K⁺ ATPase (the proton pump), irreversibly inactivating it. This action blocks the final step in gastric acid secretion.



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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com